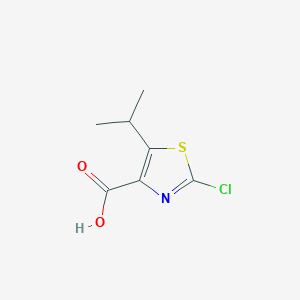

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Description

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound belonging to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name |

2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGWUKMKNIMSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377287 | |

| Record name | 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-70-9 | |

| Record name | 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors

The most common laboratory synthesis involves the cyclization of precursors containing the appropriate substituents. One documented route includes:

- Reaction of 2-chloroacetyl chloride with isopropylamine to form an intermediate amide,

- Subsequent cyclization with thiourea under controlled heating conditions,

- Use of solvents such as ethanol or methanol to facilitate the reaction.

This method allows the formation of the thiazole ring with the desired substitution pattern, including the chlorine and isopropyl groups, followed by introduction of the carboxylic acid functionality at position 4 through further oxidation or functional group transformation steps.

Chlorination Using Sulfuryl Chloride

Another approach involves the chlorination of 2-mercapto-5-methyl-thiazole or related thiazole derivatives using chlorinating agents such as sulfuryl chloride. Key parameters include:

- Reaction temperature preferably around 0°C,

- Reaction time ranging from 1 to 72 hours,

- Atmospheric pressure conditions,

- Isolation of intermediate chlorinated products by filtration, crystallization, or chromatography.

This method is useful for introducing chlorine atoms selectively on the thiazole ring, which can then be further functionalized to yield the target carboxylic acid derivative.

Conversion from Halomethylthiazoles to Carboxylic Acids

A well-established industrially relevant method involves the oxidation of halomethyl-substituted thiazoles to the corresponding carboxylic acids:

- Starting from 2-chloromethylthiazole derivatives,

- Treatment with strong acids (e.g., sulfuric acid, phosphoric acid, hydrochloric acid) in aqueous media to convert halomethyl groups to hydroxymethyl intermediates,

- Subsequent oxidation with a mixture of nitric acid and sulfuric acid to yield the carboxylic acid.

This route provides yields generally exceeding 65% and is applicable to various substitution patterns on the thiazole ring, including the 2-chloro and 5-isopropyl substituents when appropriately adapted.

Chemoenzymatic Synthesis of Thiazole Carboxylic Acid Derivatives

Recent advances include chemoenzymatic methods for synthesizing thiazole carboxylic acid derivatives and their CoA conjugates:

- Use of benzoate-CoA ligase mutants to enzymatically convert 2-chloro-1,3-thiazole-5-carboxylic acid to CoA derivatives,

- Reaction mixtures typically contain Mg²⁺, ATP, CoA, and purified enzymes,

- Incubation at room temperature for extended periods (e.g., 12 hours),

- Purification by reverse-phase HPLC.

Although this method focuses on CoA derivatives, it highlights the accessibility of 2-chloro-thiazole carboxylic acids via biocatalysis, which may be adapted for the isopropyl-substituted analogs.

Industrial Scale Preparation and Purification

Industrial production emphasizes:

- Continuous flow processes to maintain consistent quality and yield,

- Use of catalysts and optimized reaction parameters to enhance efficiency,

- Purification by recrystallization or chromatography to achieve high purity,

- Control of reaction temperature and solvent concentration to direct product formation (e.g., low temperature and diluted solutions favor intermediates; high temperature and concentrated solutions favor final chlorinated products).

Summary Table of Preparation Methods

Research Findings and Notes

- The chlorination step using sulfuryl chloride is critical for introducing chlorine atoms selectively on the thiazole ring and can be controlled by temperature and reaction time to optimize yield and purity.

- The acidic oxidation of halomethyl intermediates is a robust industrial method providing high yields and is adaptable to different substitution patterns on the thiazole ring.

- Chemoenzymatic synthesis offers a promising route for producing functionalized thiazole derivatives under mild conditions, expanding the toolbox for complex molecule preparation.

- Industrial processes benefit from continuous flow techniques and optimized purification methods to ensure reproducibility and scalability.

Chemical Reactions Analysis

Chlorine Substitution Reactions

The 2-chloro position serves as a primary site for nucleophilic substitution due to the electron-withdrawing effects of adjacent sulfur and nitrogen atoms in the thiazole ring.

Key Findings :

-

The chlorine atom demonstrates moderate reactivity in nucleophilic substitution, with amines yielding 2-amino derivatives critical for biological activity modulation.

-

Phosphoryl chloride (POCl₃) in chlorobenzene at 125–130°C facilitates selective substitution without ring degradation .

Carboxylic Acid Functionalization

The 4-carboxylic acid group enables diverse derivatization via condensation and decarboxylation pathways.

Key Findings :

-

Conversion to acid chlorides (via SOCl₂) precedes efficient amide/ester synthesis, enabling scaffold diversification .

-

Decarboxylation under thermal conditions produces simpler thiazoles, useful for further functionalization .

Thiazole Ring Modifications

Electrophilic substitution on the thiazole ring is sterically hindered by the isopropyl group at position 5 but remains feasible at position 4.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Halogenation | NBS in CCl₄, UV light | 4-Bromo-thiazole derivatives | 40-50% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-thiazole derivatives | 30-40% |

Key Findings :

-

Bromination occurs preferentially at position 4 due to deactivation of position 5 by the isopropyl group .

-

Nitration yields are lower compared to simpler thiazoles, reflecting steric and electronic challenges .

Structural and Reactivity Insights

-

Electronic Effects : The chlorine atom reduces electron density at position 2, while the carboxylic acid enhances acidity (pKa ~2.5) .

-

Steric Effects : The isopropyl group at position 5 directs electrophiles to position 4 .

This reactivity profile underscores the compound’s utility in medicinal chemistry and materials science, particularly in designing targeted inhibitors and functionalized heterocycles.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

- 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid serves as an essential intermediate in the synthesis of more complex thiazole derivatives. These derivatives are valuable in the development of pharmaceuticals and agrochemicals due to their unique chemical properties .

Reactivity and Mechanism

- The presence of a chlorine atom and the carboxylic acid group enhances the compound's reactivity, allowing it to participate in nucleophilic and electrophilic reactions. This property is crucial for creating new chemical entities with potential biological activities .

Antimicrobial and Antifungal Properties

- Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of thiazole can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Potential

- Case studies have demonstrated the anticancer properties of thiazole derivatives. For instance, compounds derived from this compound have been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring are critical for enhancing anticancer activity .

| Compound | Cell Line Tested | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 23.30 | Strong |

| Compound B | U251 (Glioblastoma) | <1000 | Moderate |

| Compound C | HT29 (Colorectal) | 2.01 | Excellent |

Medicinal Chemistry

Lead Compound for Drug Development

- The compound is being explored as a lead structure for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Mechanism of Action

- The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways critical for cell survival and proliferation .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in producing specialty chemicals that require specific functional groups for their applications. This includes its use as a building block in organic synthesis .

Biochemical Analysis

- The compound plays a role in biochemical assays aimed at understanding enzyme interactions and cellular responses to various stimuli. Its influence on metabolic pathways has been documented in several studies, highlighting its importance in biochemical research .

Future Research Directions

Exploration of New Derivatives

- Ongoing research aims to synthesize new derivatives of this compound with enhanced biological activities and reduced toxicity profiles. These studies will focus on modifying substituents on the thiazole ring to optimize their pharmacological properties .

Clinical Trials

Mechanism of Action

The mechanism by which 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways depend on the specific application and biological system.

Comparison with Similar Compounds

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

2-Chloro-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the isopropyl group, leading to different reactivity and biological activity.

5-Isopropyl-1,3-thiazole-4-carboxylic acid: Lacks the chlorine atom, resulting in variations in chemical properties and applications.

2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid: Similar to the compound but with a methyl group instead of an isopropyl group, affecting its behavior in reactions and biological systems.

Biological Activity

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound’s unique structure, featuring a chlorine atom and an isopropyl group, contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the chlorine atom enhances its reactivity, while the isopropyl group may influence its solubility and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) for selected bacteria are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism is primarily attributed to the compound's ability to inhibit bacterial topoisomerases, which are crucial for DNA replication.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 40 |

| MCF-7 | 60 |

These results indicate that this compound significantly reduces cell viability in liver carcinoma and breast cancer cells . The cytotoxicity is likely due to the compound's interaction with specific molecular targets involved in cell proliferation pathways.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The thiazole ring facilitates nucleophilic and electrophilic reactions, influencing enzyme catalysis and cellular signaling pathways. This interaction can modulate gene expression related to metabolic processes and oxidative stress responses .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in multiple bacterial strains, supporting its potential use as an antimicrobial agent.

- Cytotoxicity Assays : In a comparative analysis of different thiazole derivatives, this compound exhibited superior cytotoxicity against HEPG2 cells compared to other analogs .

Q & A

Q. Q: What is a standard synthetic route for preparing 2-chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid?

A: A common method involves refluxing a substituted thiazole precursor (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and a formyl-indole carboxylic acid derivative in acetic acid for 3–5 hours. The product is isolated via filtration, washed with acetic acid and ethanol, and recrystallized from DMF/acetic acid mixtures to enhance purity .

Advanced Research Question

Q. Q: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

A: Optimize molar ratios (e.g., 1.1 equiv of aldehyde derivatives to 1.0 equiv of thiazole precursors) and adjust reflux duration (3–5 hours). Monitor reaction progress via TLC or HPLC. Sodium acetate acts as a catalyst; increasing its concentration (up to 2.0 equiv) can improve yields .

Basic Research Question

Q. Q: What spectroscopic methods are suitable for characterizing this compound?

A: Use 1H/13C NMR to confirm substituent positions (e.g., chloro and isopropyl groups). FTIR identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations. HPLC (C18 column, acidic mobile phase) assesses purity (>95%) .

Advanced Research Question

Q. Q: How can X-ray crystallography resolve ambiguities in molecular conformation?

A: Grow single crystals via slow evaporation from DMF/acetic acid. Diffraction data (e.g., Cu-Kα radiation) reveal bond angles and planarity of the thiazole ring. Compare with computational models (DFT) to validate stereoelectronic effects .

Advanced Research Question

Q. Q: How to address contradictions in reported melting points for structurally similar thiazole derivatives?

A: Discrepancies may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Compare recrystallization solvents (e.g., acetic acid vs. ethanol) to isolate pure phases .

Basic Research Question

Q. Q: What assays are used to evaluate biological activity of this compound?

A: Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based substrates. Cytotoxicity can be tested via MTT assays on cell lines. IC50 values are calculated from dose-response curves .

Advanced Research Question

Q. Q: How to design structure-activity relationship (SAR) studies for derivatives?

A: Synthesize analogs by modifying substituents (e.g., replacing chloro with fluoro or varying isopropyl groups). Test bioactivity and correlate with electronic (Hammett σ) or steric parameters (Taft Es). Use multivariate regression for SAR modeling .

Basic Research Question

Q. Q: What are recommended storage conditions to ensure compound stability?

A: Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the carboxylic acid group. Use amber vials to avoid photodegradation. Monitor purity via HPLC every 6 months .

Advanced Research Question

Q. Q: How to identify degradation products under accelerated stability conditions?

A: Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks. Analyze degradation via LC-MS/MS. Major pathways include decarboxylation (loss of CO2) or thiazole ring oxidation .

Advanced Research Question

Q. Q: Can molecular docking predict binding interactions with target proteins?

A: Use software like AutoDock Vina to model interactions. Optimize protonation states (carboxylic acid deprotonated at physiological pH). Validate with MD simulations to assess binding stability .

Basic Research Question

Q. Q: What recrystallization solvents yield high-purity crystals?

A: Acetic acid is optimal for removing polar impurities. For nonpolar byproducts, use ethanol/water mixtures (1:1). Recrystallize twice to achieve >99% purity .

Advanced Research Question

Q. Q: How does the chloro substituent influence electrophilic substitution reactions?

A: The chloro group acts as a meta-director, favoring substitution at the 4-position of the thiazole ring. Reactivity can be quantified via Hammett plots using nitrobenzene as a solvent .

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.